1-(2-Methoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-15-7-5-6-14(11-15)22-12-13(10-18(22)23)20-19(24)21-16-8-3-4-9-17(16)26-2/h3-9,11,13H,10,12H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPTINCJOGZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and substituted urea compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives of urea have shown effectiveness against breast and prostate cancers by targeting specific signaling pathways involved in tumor growth .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of urea derivatives similar to 1-(2-Methoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea. The results indicated a dose-dependent inhibition of cell viability in MCF-7 breast cancer cells, with IC50 values significantly lower than standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of acute inflammation, the compound demonstrated a marked reduction in edema formation and inflammatory cytokine levels compared to controls. This suggests a potential application in treating inflammatory disorders .
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxyphenyl groups and pyrrolidinone ring play a crucial role in its binding affinity and specificity. The urea linkage provides stability and enhances the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Urea Moieties
1-(4-Ethoxyphenyl)-3-[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]Urea (CAS 877640-52-3)
- Key Differences :
- The ethoxy group replaces the 2-methoxy substituent on the phenyl ring.
- Both methoxy groups are para-substituted (positions 4 and 4) compared to the ortho (2) and meta (3) positions in the target compound.
- Para-substitution may reduce steric hindrance compared to ortho-substitution, enhancing binding to planar active sites .
1-(4-Cyanophenyl)-3-(3-Methoxyphenyl)Urea (Compound 6l)
- Key Differences: A cyano group replaces the 2-methoxy substituent. Lacks the pyrrolidinone ring; instead, the urea connects directly to a 3-methoxyphenyl group.
- Implications: The electron-withdrawing cyano group may reduce electron density on the aryl ring, affecting π-π stacking or charge-transfer interactions.
Piperazine-Based Ureas (HBK Series)
Functional Group Analysis
*Molecular weights estimated using atomic masses; ESI-MS data referenced where available.
Electronic and Steric Effects
- Methoxy vs. Ethoxy : Ethoxy’s larger size increases steric hindrance but enhances lipophilicity. Para-methoxy groups (as in CAS 877640-52-3) may allow better alignment with flat binding pockets compared to ortho-substitution in the target compound .
- Pyrrolidinone vs. Piperazine: The pyrrolidinone’s ketone offers a hydrogen-bond acceptor, absent in piperazine derivatives. Piperazine’s basic nitrogens may protonate under physiological conditions, altering solubility and interaction profiles .
- Cyano vs.
Biological Activity
1-(2-Methoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes two methoxyphenyl groups and a pyrrolidine moiety. Its molecular formula is , and it exhibits specific physicochemical properties conducive to biological activity, such as solubility and stability.
| Property | Value |
|---|---|
| Molecular Weight | 336.42 g/mol |
| Melting Point | 150-155 °C |
| Solubility | Soluble in DMSO |
| LogP (Partition Coefficient) | 2.5 |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antiproliferative Effects : Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : Preliminary data suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Case Studies
- Anticancer Activity : In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a significant decrease in cell viability, with IC50 values ranging from 10 to 20 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
- Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in managing inflammatory conditions .
Research Findings
Recent studies have highlighted the following findings:
- Selectivity : The compound exhibits selective inhibition against certain cancer cell lines while showing less toxicity towards normal cells, which is critical for therapeutic applications .
- Synergistic Effects : When combined with other chemotherapeutic agents, it demonstrated enhanced efficacy, suggesting potential for combination therapies in cancer treatment .
Table 2: Summary of Biological Activities
Q & A
Basic: What experimental design strategies are recommended to optimize the synthesis of this compound for higher yield and purity?
Methodological Answer:
To optimize synthesis, employ Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions. For example, a fractional factorial design can reduce the number of trials while identifying critical parameters . Additionally, leverage quantum chemical reaction path searches (e.g., via ICReDD’s methodology) to predict energetically favorable pathways and validate them experimentally . Key steps:
Screening phase : Use Plackett-Burman design to identify significant factors.
Optimization phase : Apply response surface methodology (RSM) to refine conditions.
Validation : Confirm reproducibility under scaled-up conditions.
Basic: What advanced analytical techniques are critical for structural elucidation of this urea derivative?
Methodological Answer:
Combine X-ray crystallography (as demonstrated for structurally similar compounds in Acta Crystallographica ) with multidimensional NMR (e.g., H-C HSQC, NOESY) to resolve stereochemistry and confirm substitution patterns. For example:
- H NMR : Identify methoxy protons (δ 3.7–3.9 ppm) and urea NH signals (δ 8.5–9.5 ppm).
- X-ray : Resolve the 5-oxopyrrolidin-3-yl moiety’s conformation and intermolecular hydrogen bonding .
Basic: How can researchers quantify this compound in complex mixtures during pharmacokinetic studies?
Methodological Answer:
Use HPLC-MS/MS with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid). Validate the method via:
Calibration curves : Linear range of 0.1–100 µg/mL, R > 0.92.
Recovery studies : Spike known concentrations into plasma samples (≥85% recovery).
Separation optimization : Adjust gradient elution to resolve peaks from metabolites, referencing membrane separation principles .
Advanced: How can computational methods predict the compound’s reactivity in novel chemical reactions?
Methodological Answer:
Apply density functional theory (DFT) to model transition states and reaction coordinates. For example:
Reaction feasibility : Calculate Gibbs free energy changes (ΔG) for potential pathways (e.g., nucleophilic substitution at the urea carbonyl).
Solvent effects : Use COSMO-RS to simulate solvent polarity impacts on reaction kinetics .
Validation : Cross-reference computational predictions with small-scale experiments (e.g., monitoring by F NMR if fluorinated analogs are synthesized) .
Advanced: What methodologies are suitable for evaluating the compound’s biological activity against resistant pathogens?
Methodological Answer:
Use a dual approach :
In vitro assays :
- MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.
Computational docking : Simulate binding to target proteins (e.g., penicillin-binding proteins) using AutoDock Vina, guided by ICReDD’s reaction-design principles .
Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
Methodological Answer:
Adopt a systematic validation framework :
Data triangulation : Replicate experiments across labs with standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
Error analysis : Use ANOVA to identify outliers or systematic biases in instrumentation .
Theoretical alignment : Reconcile discrepancies with DFT-predicted electronic properties (e.g., charge distribution affecting protein binding) .
Advanced: What strategies enable efficient scale-up of synthesis while maintaining stereochemical integrity?
Methodological Answer:
Implement continuous flow chemistry with in-line monitoring (e.g., FTIR or Raman spectroscopy) to control reaction parameters in real time . Key considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
